molecular formula C21H18N4O3S B3017846 1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea CAS No. 1021074-22-5

1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea

Cat. No.: B3017846
CAS No.: 1021074-22-5
M. Wt: 406.46
InChI Key: SKERKVNFGMEUAH-UHFFFAOYSA-N
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Description

This compound features a thiazolo[3,2-a]pyrimidin-5-one core substituted with a 7-methyl group and a 3-(3-methoxyphenylurea)-phenyl moiety. The urea linkage bridges a 3-methoxyphenyl group and a phenyl ring connected to the thiazolo-pyrimidine heterocycle. Its structural uniqueness lies in the combination of electron-donating methoxy groups, a rigid bicyclic system, and a urea pharmacophore, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c1-13-9-19(26)25-18(12-29-21(25)22-13)14-5-3-6-15(10-14)23-20(27)24-16-7-4-8-17(11-16)28-2/h3-12H,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKERKVNFGMEUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The methoxyphenyl group is then introduced via a substitution reaction, followed by the formation of the phenylurea moiety through a coupling reaction with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound
  • Core : Thiazolo[3,2-a]pyrimidin-5-one with 7-methyl substitution.
  • Substituents :
    • 3-Methoxyphenylurea group.
    • Phenyl linker at position 3 of the thiazolo-pyrimidine core.
Comparative Compounds

2-Methyl-5-((3-(3-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)amino)benzenesulfonic acid (3c) Core: Thiazolo[3,2-a]pyrimidin-5-one. Substituents:

  • 3-Nitrophenyl group (electron-withdrawing).
  • Sulfonic acid group at position 3.
    • Key Difference : The nitro and sulfonic acid groups enhance hydrophilicity but may reduce membrane permeability compared to the target compound’s methoxy and urea groups .

1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13)

  • Core : Urea linker without a fused heterocycle.
  • Substituents :
  • 3,5-Dimethoxyphenyl (electron-donating).
  • 4-Methylpyrazole.

SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl]urea)

  • Core : Urea with a pyrrolidinyl-pyridyl substituent.
  • Substituents :
  • Bromophenyl and trifluoromethyl groups.
    • Key Difference : The trifluoromethyl group and bromine enhance metabolic stability and halogen bonding, respectively, which are absent in the target compound .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Moderate (urea + methoxy) ~3.2
3c 244.5–249.8 (dec.) High (sulfonic acid) ~1.8
MK13 Not reported Low (non-polar pyrazole) ~2.5
SB705498 Not reported Moderate (CF3, Br) ~4.0

Analysis :

Pharmacological Activity

  • Target Compound : Likely targets kinases or G protein-coupled receptors (GPCRs) due to the thiazolo-pyrimidine core’s resemblance to ATP-binding motifs .
  • MK13 : Pyrazole-urea derivatives are often p38 MAPK inhibitors but lack the fused heterocycle for kinase hinge-binding.
  • SB705498 : A TRPV1 antagonist ; the trifluoromethyl group enhances receptor affinity.

Key Insight : The target’s thiazolo-pyrimidine core may confer broader kinase inhibition compared to simpler urea derivatives like MK13.

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound : Likely adopts a planar conformation in the thiazolo-pyrimidine core, as seen in analogous structures (e.g., 2-acetyl-5-(3-methoxyphenyl)-thiazolo-pyrimidine) .
  • Hydrogen Bonding : The urea group forms N–H···O bonds (common in urea derivatives), enhancing crystal packing and target binding. This contrasts with 3c’s sulfonic acid, which forms stronger ionic interactions .

Biological Activity

1-(3-methoxyphenyl)-3-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea is a synthetic organic compound classified among urea derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections explore its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolopyrimidine Core :
    • Starting with a thiazole derivative, the core structure is synthesized through cyclization reactions using thiourea and α-haloketones.
    • Common solvents for this reaction include ethanol and acetonitrile under reflux conditions.
  • Attachment of the Methoxyphenyl Group :
    • The methoxyphenyl group is introduced via nucleophilic substitution reactions with a methoxyphenyl halide.
    • Catalysts such as palladium on carbon (Pd/C) may facilitate this step.

The biological activity of this compound involves interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor by binding to the active site of enzymes, thereby blocking their activity and influencing various biochemical pathways. This mechanism is crucial in its potential anticancer and antimicrobial properties .

Anticancer Properties

Research indicates that compounds with similar thiazolopyrimidine structures exhibit promising anticancer activities. For example, derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A comparative analysis of related compounds revealed various IC50 values indicating their potency against different cancer cell lines:

CompoundTarget Cell LineIC50 (µM)
Compound AMCF-7 (Breast cancer)0.05
Compound BHeLa (Cervical cancer)0.03
This compoundA549 (Lung cancer)TBD

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Studies have shown that thiazole derivatives can exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
S. aureus0.008
E. coli0.03

These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the biological activity of urea derivatives similar to this compound:

  • Enzyme Inhibition Studies :
    • Research demonstrated that urea derivatives could inhibit key enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. Compounds with similar scaffolds showed IC50 values ranging from 0.003 to 0.046 μg/mL against these targets .
  • In Vivo Studies :
    • Animal models have been employed to evaluate the anticancer efficacy of thiazolopyrimidine derivatives. These studies indicated a reduction in tumor size and improved survival rates among treated subjects compared to controls.

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